molecular formula C6H5Cl2NO B151011 (2,6-Dichloropyridin-3-yl)methanol CAS No. 55304-90-0

(2,6-Dichloropyridin-3-yl)methanol

Cat. No. B151011
Key on ui cas rn: 55304-90-0
M. Wt: 178.01 g/mol
InChI Key: FWEVVZQDRPWAND-UHFFFAOYSA-N
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Patent
US06573274B1

Procedure details

Lithium aluminum hydride (1.78 g) was suspended in dry tetrahydrofuran (10 ml), and 2,6-dichloronicotinic acid was added under ice-cooling at an inside temperature of not more than 10° C. The mixture was stirred under ice-cooling for 1 hr and 28% aqueous amonia was added dropwise to the reaction mixture until foams disappeared. Methanol was added and the mixture was stirred at room temperature for 3 hr, and filtered through celite. The mother liquor was concentrated and the residue was applied to flash silica gel column chromatography (silica gel, 200 ml) and eluted with chloroform:ethyl acetate=8:1 to give 2,6-dichloro-3-hydroxymethylpyridine as colorless crystals (2.89 g).
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[N:16]=[C:15]([Cl:17])[CH:14]=[CH:13][C:9]=1[C:10](O)=[O:11].CO>O1CCCC1>[Cl:7][C:8]1[C:9]([CH2:10][OH:11])=[CH:13][CH:14]=[C:15]([Cl:17])[N:16]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
1.78 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=N1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling at an inside temperature of not more than 10° C
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 1 hr
Duration
1 h
ADDITION
Type
ADDITION
Details
28% aqueous amonia was added dropwise to the reaction mixture until foams
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 3 hr
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquor was concentrated
WASH
Type
WASH
Details
eluted with chloroform

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC=C1CO)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.89 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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